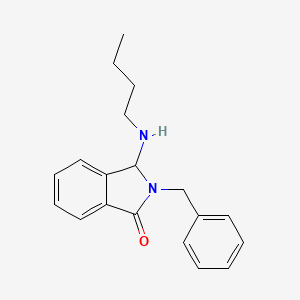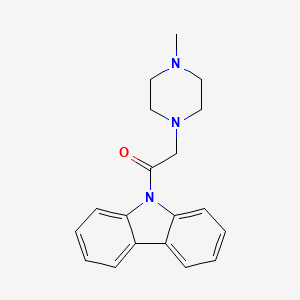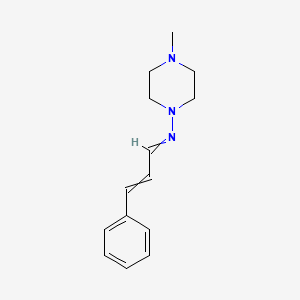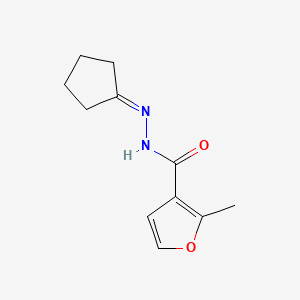
Inosine-5'-monophosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine-5’-monophosphate sodium salt: is a nucleotide derivative that plays a crucial role in various biochemical processes. It is the sodium salt form of inosine monophosphate, which is a ribonucleotide of hypoxanthine. This compound is significant in the synthesis of guanosine monophosphate and is involved in purine metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Inosine-5’-monophosphate sodium salt can be synthesized through the phosphorylation of inosine using phosphorylating agents such as phosphorus oxychloride in the presence of a base. The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity .
Industrial Production Methods: : Industrial production of inosine-5’-monophosphate sodium salt often involves fermentation processes using microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce inosine monophosphate, which is then converted to its sodium salt form through neutralization with sodium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Inosine-5’-monophosphate sodium salt can undergo oxidation reactions to form xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various substituted inosine derivatives.
Applications De Recherche Scientifique
Chemistry: : Inosine-5’-monophosphate sodium salt is used as a substrate to study the activity and specificity of enzymes such as inosine monophosphate dehydrogenase. It is also used in the synthesis of other nucleotides and nucleotide analogs .
Biology: : Inosine-5’-monophosphate sodium salt is essential in the study of purine metabolism and nucleotide biosynthesis. It is used in various assays to understand the role of nucleotides in cellular processes .
Medicine: : This compound is investigated for its potential therapeutic applications, including its role in immunosuppressive and antiviral therapies. It is also studied for its neuroprotective and cardioprotective effects .
Industry: : Inosine-5’-monophosphate sodium salt is used as a flavor enhancer in the food industry. It is also used in the production of nucleotide-based pharmaceuticals .
Mécanisme D'action
Inosine-5’-monophosphate sodium salt exerts its effects primarily through its role as a substrate for inosine monophosphate dehydrogenase. This enzyme catalyzes the conversion of inosine monophosphate to xanthosine monophosphate, a key step in the synthesis of guanosine monophosphate. The compound also influences various signaling pathways and cellular processes by modulating the levels of nucleotides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine-5’-monophosphate sodium salt: Another nucleotide involved in purine metabolism.
Adenosine-5’-monophosphate sodium salt: A nucleotide involved in energy transfer and signaling.
Cytidine-5’-monophosphate sodium salt: A nucleotide involved in pyrimidine metabolism.
Uniqueness: : Inosine-5’-monophosphate sodium salt is unique due to its role as a precursor in the synthesis of guanosine monophosphate. It is also distinct in its ability to modulate various biochemical pathways and its applications in both research and industry .
Propriétés
Formule moléculaire |
C10H11N4Na2O8P |
|---|---|
Poids moléculaire |
392.17 g/mol |
Nom IUPAC |
disodium;[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1 |
Clé InChI |
AANLCWYVVNBGEE-JQAADMKISA-L |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B12458510.png)

![9-methyl-3-[(E)-(phenylimino)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12458522.png)
![Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate](/img/structure/B12458534.png)
![L-Tyrosine, O-[(5-amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-;L-Tyrosine, O-[(5-amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-](/img/structure/B12458536.png)


![4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12458553.png)
![3-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B12458563.png)
![7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12458576.png)

![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12458583.png)

![2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12458599.png)
